S-Methylthiocysteine

Description

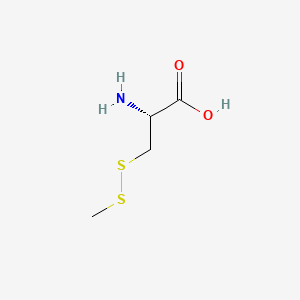

S-Methyl Thiocysteine Group is an organic compound belonging to the class of L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. The molecular formula of S-Methyl Thiocysteine Group is C4H9NO2S2, and it has a molecular weight of 167.25 Da

Properties

CAS No. |

33784-54-2 |

|---|---|

Molecular Formula |

C4H9NO2S2 |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-(methyldisulfanyl)propanoic acid |

InChI |

InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

PYFNLWPQPNXHCS-VKHMYHEASA-N |

Isomeric SMILES |

CSSC[C@@H](C(=O)O)N |

Canonical SMILES |

CSSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Methyl Thiocysteine Group can be synthesized through the reaction of L-cysteine with methylating agents under controlled conditions. The reaction typically involves the use of methyl iodide or dimethyl sulfate as the methylating agent. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the thiol group .

Industrial Production Methods

In industrial settings, the production of S-Methyl Thiocysteine Group involves the use of large-scale reactors where L-cysteine is reacted with methylating agents under optimized conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

S-Methyl Thiocysteine Group undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are employed.

Substitution: Alkyl halides or acyl chlorides are used as reagents.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

S-Methyl Thiocysteine Group has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes involving sulfur-containing amino acids.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of S-Methyl Thiocysteine Group involves its interaction with various molecular targets and pathways. It is known to participate in redox reactions, where it can act as an antioxidant by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes involved in sulfur metabolism .

Comparison with Similar Compounds

Similar Compounds

L-Cysteine: A naturally occurring amino acid with a similar structure but without the methyl group.

S-Methylcysteine: Similar to S-Methyl Thiocysteine Group but with different functional groups.

Homocysteine: Another sulfur-containing amino acid involved in similar metabolic pathways

Uniqueness

S-Methyl Thiocysteine Group is unique due to its specific methylation, which imparts distinct chemical properties and biological activities compared to its analogs. This methylation can influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .

Biological Activity

S-Methylthiocysteine (SMC) is a sulfur-containing compound derived from cysteine, primarily found in garlic and onions. This article explores the biological activity of SMC, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications based on various studies and case analyses.

Chemical Structure and Synthesis

SMC is synthesized from methanethiol and O-acetylserine through the action of cysteine synthase. This pathway indicates its role in sulfur metabolism and highlights its importance in maintaining cellular thiol homeostasis, particularly under conditions of cysteine deprivation .

Antioxidant Activity

Oxidative Stress Mitigation

Research has demonstrated that SMC exhibits significant antioxidant properties. In a study involving male Wistar rats subjected to a high fructose diet (HFD), SMC administration (100 mg/kg body weight/day) resulted in:

- Decreased levels of malondialdehyde (a marker of oxidative stress).

- Increased activity of antioxidant enzymes , including glutathione peroxidase and catalase.

- Reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating lower inflammation .

The results suggest that SMC effectively mitigates oxidative stress and inflammation associated with metabolic syndrome.

Anti-Inflammatory Effects

In addition to its antioxidant properties, SMC has been shown to exert anti-inflammatory effects. The administration of SMC in the aforementioned study led to:

- Significant reductions in plasma glucose and insulin levels , which are crucial for managing insulin resistance.

- Improvement in overall metabolic parameters , indicating a potential role in treating conditions related to metabolic syndrome .

Case Study 1: Metabolic Syndrome in Rats

A controlled study investigated the effects of SMC on rats fed a high fructose diet. The findings highlighted that:

| Parameter | Control Group | HFD Group | HFD + SMC Group | HFD + Metformin Group |

|---|---|---|---|---|

| Plasma Glucose (mg/dL) | 85 | 150 | 110 | 95 |

| Insulin (µU/mL) | 5 | 20 | 10 | 8 |

| TNF-α (pg/mL) | 10 | 40 | 20 | 15 |

| Malondialdehyde (µM) | 1.5 | 4.5 | 2.5 | 2.0 |

This table illustrates the significant differences in metabolic parameters among the groups, emphasizing SMC's role in reducing oxidative stress and improving insulin sensitivity .

Case Study 2: Cysteine Deprivation Response

Another study focused on metabolome analysis revealed that under conditions of L-cysteine deprivation, there was a marked increase in S-methylcysteine levels alongside alterations in glycolytic and phospholipid metabolism. This suggests that SMC may play a compensatory role during metabolic stress by enhancing sulfur-containing metabolite synthesis .

SMC's biological activity can be attributed to several mechanisms:

- Redox Signaling : SMC participates in redox signaling pathways by modulating the thiol-disulfide balance within cells, which is crucial for regulating various cellular functions.

- Antioxidant Enzyme Activation : It enhances the activity of key antioxidant enzymes, thereby reducing oxidative damage to cellular components.

- Inflammatory Cytokine Modulation : By lowering TNF-α levels, SMC may help alleviate chronic inflammation associated with metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.